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Compound of Interest

Compound Name: 2-Cyclopentylethanol

Cat. No.: B041590 Get Quote

A Comparative Guide to the Spectral Analysis of 2-
Cyclopentylethanol
This guide provides a detailed comparison of experimental spectral data for 2-
Cyclopentylethanol with established literature values. It is intended for researchers, scientists,

and professionals in drug development who require accurate spectral data for compound

identification and verification. The guide covers Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

presenting data in clear, tabular formats and outlining the experimental protocols for data

acquisition.

Experimental Workflow for Spectral Analysis
The following diagram illustrates the general workflow for acquiring and cross-referencing

experimental spectral data with literature values.
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Fig. 1: Workflow for spectral data acquisition and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of an organic molecule.

Experimental Protocols
¹H and ¹³C NMR: A sample of 2-Cyclopentylethanol (~5-10 mg) is dissolved in a deuterated

solvent (~0.5 mL), typically chloroform-d (CDCl₃), and transferred to an NMR tube. The

spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100

MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Assignment
Experimental δ

(ppm)

Literature δ

(ppm)[1]
Multiplicity Integration

-CH₂-OH ~3.65 3.62-3.65 Triplet 2H

-CH₂-CH₂OH ~1.55 1.51-1.59 Quartet 2H

-CH-

(cyclopentyl)
~1.82 1.77-1.84 Multiplet 1H

-CH₂-

(cyclopentyl)
~1.60 1.58-1.59 Multiplet 4H

-CH₂-

(cyclopentyl)
~1.12 1.10 Multiplet 4H

-OH Variable Not specified Singlet 1H

¹³C NMR Data
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
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Assignment Experimental δ (ppm) Literature δ (ppm)

-CH₂-OH ~61.0 ~60.6

-CH₂-CH₂OH ~40.0 ~39.6

-CH- (cyclopentyl) ~39.5 ~39.1

-CH₂- (cyclopentyl, C2/C5) ~32.5 ~32.1

-CH₂- (cyclopentyl, C3/C4) ~25.4 ~25.0

Note: Literature values for ¹³C NMR are predicted or obtained from spectral databases and may

vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Experimental Protocol
Attenuated Total Reflectance (ATR)-FTIR: A small drop of neat 2-Cyclopentylethanol is
placed directly onto the crystal of an ATR-FTIR spectrometer. The spectrum is recorded over

a range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in

wavenumbers (cm⁻¹).

IR Spectral Data
The key absorption bands are indicative of the alcohol functional group and the alkane

structure.
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Vibrational Mode
Experimental

Frequency (cm⁻¹)

Literature Frequency

(cm⁻¹)
Intensity

O-H Stretch (alcohol) ~3330 3600-3200 (Broad) Strong, Broad

C-H Stretch (sp³ CH,

CH₂)
~2950, ~2870 3000-2850 Strong

C-O Stretch (primary

alcohol)
~1050 1085-1050 Strong

Note: The NIST WebBook provides gas-phase IR data, which may differ slightly from data

acquired on a neat liquid sample via ATR-FTIR.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Experimental Protocol
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of 2-
Cyclopentylethanol is injected into a gas chromatograph, where it is vaporized and

separated from any impurities. The separated compound then enters the mass spectrometer,

where it is ionized, typically by electron ionization (EI). The resulting ions are separated

based on their mass-to-charge ratio (m/z).

Mass Spectral Data
The fragmentation pattern is a unique fingerprint of the molecule.
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m/z
Relative Intensity

(Experimental)

Relative Intensity

(Literature)[2]
Possible Fragment

114 Low Low [M]⁺ (Molecular Ion)

96 Moderate Moderate [M-H₂O]⁺

81 High High [C₆H₉]⁺

68 Very High Very High [C₅H₈]⁺

67 Very High Very High [C₅H₇]⁺

55 High High [C₄H₇]⁺

41 High High [C₃H₅]⁺

The molecular ion peak at m/z 114 is consistent with the molecular weight of 2-
Cyclopentylethanol (C₇H₁₄O).[3] The base peak is often observed at m/z 67 or 68, resulting

from fragmentation of the cyclopentyl ring. A significant peak at m/z 96 corresponds to the loss

of a water molecule from the molecular ion.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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